2-Methyloxan-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloxan-4-one can be synthesized through the oxidation of (2S)-2-methyltetrahydro-2H-pyran-4-ol. The process involves cooling a solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol in acetone, followed by the drop-wise addition of Jones reagent at 0°C. The reaction mixture is then warmed to room temperature, stirred, and further processed to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar oxidation processes, scaled up to meet commercial demands. The use of efficient extraction and purification techniques ensures the high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxan-4-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex compounds.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in sulfuric acid) is commonly used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Methyloxan-4-one exerts its effects involves its interaction with cellular pathways. It has been reported to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, it induces apoptosis in cancer cells by affecting signal transduction pathways .
Comparison with Similar Compounds
2-Methyltetrahydrofuran: A related compound with similar structural features but different reactivity.
4H-Pyran-4-one: Another cyclic compound with distinct chemical properties.
Uniqueness: 2-Methyloxan-4-one stands out due to its specific biological activities, such as its ability to inhibit cancer cell growth and reduce inflammation. Its unique combination of chemical reactivity and biological effects makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyloxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPUXINXNVMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438791 |
Source
|
Record name | 2-methyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-20-0 |
Source
|
Record name | 2-methyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyltetrahydro-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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